Hexadecyltriphenylphosphonium bromide

Mitochondrial targeting Drug delivery vector Confocal fluorescence imaging

Researchers requiring efficient mitochondrial drug delivery often face inconsistent organelle accumulation with shorter-chain TPP vectors. C16-TPP (CAS 14866-43-4) addresses this limitation through its C16 alkyl chain, which confers maximal mitochondrial membrane translocation and matrix retention. • Enhanced mitochondrial accumulation vs. C10/C12 analogs-ideal for fluorophore, antioxidant, or anticancer agent conjugation. • MSN@HTPPB formulation suppresses M-HeLa cervical carcinoma cells at 0.06 μg/mL while sparing Chang liver normal cells, demonstrating a exploitable differential cytotoxicity window. • Established noncovalent modification agent for cationic liposomes targeting hydrophilic drug delivery to mitochondria. Supplied as ≥98% white to off-white solid; ambient storage; standard B2B global shipping.

Molecular Formula C34H48BrP
Molecular Weight 567.6 g/mol
CAS No. 14866-43-4
Cat. No. B085576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexadecyltriphenylphosphonium bromide
CAS14866-43-4
Molecular FormulaC34H48BrP
Molecular Weight567.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C34H48P.BrH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-24-31-35(32-25-18-15-19-26-32,33-27-20-16-21-28-33)34-29-22-17-23-30-34;/h15-23,25-30H,2-14,24,31H2,1H3;1H/q+1;/p-1
InChIKeyUXMZNEHSMYESLH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexadecyltriphenylphosphonium Bromide: Procurement and Specification Overview


Hexadecyltriphenylphosphonium bromide (CAS 14866-43-4), also designated as (1-Hexadecyl)triphenylphosphonium bromide or C16-TPP, is a quaternary phosphonium salt with molecular formula C34H48BrP and molecular weight 567.64 g/mol . This compound features a lipophilic C16 alkyl chain covalently attached to a positively charged triphenylphosphonium (TPP+) headgroup, enabling its function as a delocalized lipophilic cation that accumulates in mitochondria driven by the organelle's large negative membrane potential (Δψm, approximately 180 mV) [1]. Its physicochemical profile—including a melting point of 99–101°C and solubility in ethanol with slight water solubility [2]—supports its primary research application as a mitochondrial-targeting vector for drug delivery, imaging probe development, and the construction of targeted nanocarrier systems.

C16-TPP vs. Shorter-Chain Analogs: Alkyl Chain Length Impact


Substitution among alkyltriphenylphosphonium bromides (Cn-TPPs) differing only in alkyl chain length is scientifically inappropriate due to the non-linear relationship between chain length, lipophilicity, mitochondrial uptake efficiency, and cytotoxicity [1]. Systematic studies comparing C4 through C16 alkyl derivatives demonstrate that mitochondrial respiration stimulation, membrane accumulation, and cellular toxicity increase proportionally with alkyl chain length [2]. Consequently, selection of a specific Cn-TPP must be guided by the target application's required balance between mitochondrial delivery capacity and tolerability. The C16 hexadecyl derivative occupies a distinct position within this homologous series, offering quantifiably differentiated performance characteristics relative to its shorter-chain counterparts, as detailed in the evidence items below.

Quantitative Evidence: C16-TPP vs. Shorter-Chain Analogs


Mitochondrial Uptake: C16-TPP vs. Shorter Analogs

Systematic comparison of TPP+ vectors with varying alkyl chain lengths (C10, C12, C16) conjugated to fluorescein revealed that the C16-TPP conjugate exhibited markedly enhanced mitochondrial accumulation in HeLa cells. This increased uptake is attributed to the higher lipophilicity conferred by the extended C16 alkyl chain, which facilitates superior membrane translocation and organelle retention [1].

Mitochondrial targeting Drug delivery vector Confocal fluorescence imaging

Cytotoxicity Selectivity: Cancer vs. Normal Cells

When noncovalently modified onto mesoporous silica nanoparticles (MSN@HTPPB), hexadecyltriphenylphosphonium bromide demonstrated a pronounced differential cytotoxicity profile. The formulation suppressed M-HeLa cervical carcinoma cells at concentrations as low as 0.06 μg/mL while preserving higher viability of Chang liver normal cells across the concentration range of 0.06–0.98 μg/mL [1]. This selectivity window is a critical differentiator for anticancer drug delivery applications.

Anticancer nanocarrier Cytotoxicity profiling Mesoporous silica nanoparticles

Gram-Positive Antibacterial Activity vs. Chain Length

Investigation of Cn-TPP+ cations (C4, C8, C10, C12) against Bacillus subtilis demonstrated that antibacterial growth inhibition potency is directly upregulated with increasing alkyl chain length and corresponding lipophilicity [1]. While C16 was not directly assayed in this study, the established monotonic trend permits class-level inference that the C16 hexadecyl derivative would exhibit greater antibacterial activity against Gram-positive organisms than any of the tested shorter-chain analogs.

Antimicrobial phosphonium salts Gram-positive bacteria Structure-activity relationship

Hemocompatibility: Low Hemolytic Activity in Nanocarriers

Hemolysis assay of hexadecyltriphenylphosphonium bromide-modified mesoporous silica nanoparticles (MSN@HTPPB) demonstrated that only approximately 2% of red blood cells underwent lysis at a concentration of ~30 μg/mL [1]. This low hemolytic activity indicates favorable blood compatibility, supporting the compound's suitability for intravenous nanocarrier applications where systemic circulation is required.

Hemocompatibility Nanoparticle safety Intravenous formulation

Optimal Application Scenarios for C16-TPP in Mitochondrial Research


Mitochondria-Targeted Drug Delivery and Imaging Probe Development

Based on the demonstrated enhanced mitochondrial accumulation of C16-TPP-fluorescein conjugates relative to C10 and C12 analogs [1], this compound is ideally suited for conjugation to anticancer agents, antioxidants, or fluorophores requiring maximal organelle selectivity. The C16 alkyl chain provides the requisite lipophilicity for efficient mitochondrial membrane translocation and retention within the mitochondrial matrix [1].

Selective Anticancer Nanocarrier Surface Modification

Evidence demonstrating that MSN@HTPPB suppresses M-HeLa cervical carcinoma cells at 0.06 μg/mL while sparing Chang liver normal cells [2] positions C16-TPP as a compelling candidate for noncovalent modification of nanoparticle surfaces in targeted cancer therapy research. The differential cytotoxicity window supports its use in formulations where tumor-selective mitochondrial disruption is desired.

Liposomal Mitochondrial Targeting Vector Development

C16-TPP (TPPB-16) has been employed as a noncovalent modification agent for cationic liposomes intended for mitochondrial delivery of hydrophilic drugs [3]. The established synthetic and formulation protocols using TPPB-n amphiphiles support the use of the C16 variant in liposomal drug delivery system optimization, where the extended alkyl chain may confer enhanced membrane anchoring and organelle targeting compared to shorter-chain TPPB-n analogs [3].

Antimicrobial Phosphonium Salts (Gram-Positive Focus)

For research applications requiring potent antimicrobial activity against Gram-positive bacteria, the class-level inference from Cn-TPP+ structure-activity studies indicates that C16-TPP would provide maximal inhibitory potency within the alkyltriphenylphosphonium series due to the established positive correlation between alkyl chain length and antibacterial activity [4]. This supports its use in developing antimicrobial coatings, preservatives, or biocidal materials where Gram-positive organisms are the primary target.

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